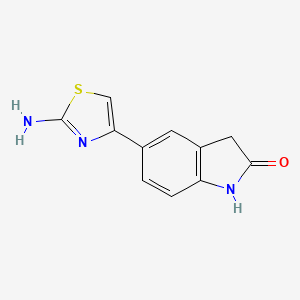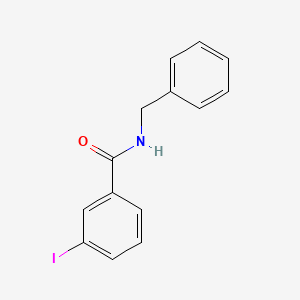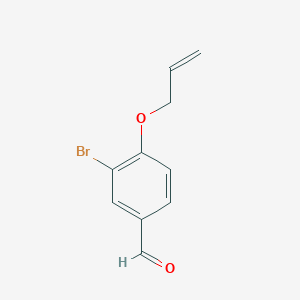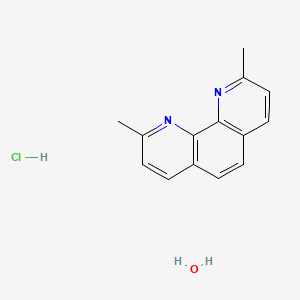
Palmitate de 5-bromo-4-chloro-3-indoxyle
Vue d'ensemble
Description
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is a useful research compound. Its molecular formula is C24H35BrClNO2 and its molecular weight is 484.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Substrat de la carboxylestérase
Palmitate de 5-bromo-4-chloro-3-indoxyle: est un substrat chromogène pour la carboxylestérase . Lorsqu'il est clivé par cette enzyme, il produit un précipité bleu, utile pour visualiser l'activité enzymatique. Cette application est importante dans les essais biochimiques qui mesurent l'activité de la carboxylestérase dans divers échantillons biologiques.
Électrophorèse des protéines et Western blotting
Ce composé est utilisé dans l'électrophorèse des protéines et le Western blotting dans le cadre du processus de détection . Il sert de substrat qui réagit pour produire un signal détectable, aidant à l'identification et à la quantification des protéines séparées par électrophorèse.
Réactifs d'immunodétection
En immunodétection, le this compound agit comme un substrat pour les enzymes liées aux anticorps . La réaction enzymatique conduit à un changement de couleur, qui est utilisé pour détecter la présence d'antigènes ou d'anticorps spécifiques dans un échantillon.
Hybridation in situ
Le composé trouve une application dans les techniques d'hybridation in situ, où il aide à la visualisation des sondes d'acide nucléique dans les tissus et les cellules fixés . Ceci est crucial pour l'étude de l'expression et de la distribution des gènes dans des contextes biologiques spécifiques.
Immunohistochimie
En immunohistochimie, le this compound est utilisé pour visualiser la liaison des anticorps aux antigènes dans les coupes de tissus . Le composé réagit pour produire un changement de couleur au site de l'interaction anticorps-antigène, facilitant l'analyse des composants et des structures cellulaires.
Études d'inhibition de la lipase pancréatique
La recherche a indiqué que le this compound peut être utilisé pour étudier l'inhibition de la lipase pancréatique, une enzyme importante dans le processus digestif . Cette application est précieuse dans le développement de traitements pour des affections comme l'obésité, où les inhibiteurs de la lipase peuvent réduire l'absorption des graisses alimentaires.
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl palmitate is carboxylesterase , an enzyme that catalyzes the hydrolysis of esters .
Mode of Action
5-Bromo-4-chloro-3-indoxyl palmitate acts as a chromogenic substrate for carboxylesterase . When the enzyme cleaves this compound, a blue precipitate is produced .
Biochemical Pathways
The action of 5-Bromo-4-chloro-3-indoxyl palmitate involves the hydrolytic activity of carboxylesterase . The cleavage of this compound by the enzyme leads to the production of a blue precipitate, indicating the activity of carboxylesterase .
Pharmacokinetics
It’s known that this compound is used in vitro as a substrate for carboxylesterase .
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indoxyl palmitate by carboxylesterase results in the formation of a blue precipitate . This color change serves as a visual indicator of the enzyme’s activity.
Action Environment
The action of 5-Bromo-4-chloro-3-indoxyl palmitate is influenced by environmental factors such as temperature and light. It’s recommended to store this compound at -20°C and protect it from light to maintain its stability .
Analyse Biochimique
Biochemical Properties
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme assays. It is known to interact with various enzymes, including phosphatases, which catalyze the removal of phosphate groups from molecules. The compound is converted by phosphatases into a detectable product, making it useful in spectrophotometric or fluorometric assays
Cellular Effects
The effects of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, potentially altering gene expression and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. These effects can vary depending on the cell type and the concentration of the compound used in experiments .
Molecular Mechanism
At the molecular level, (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For example, its interaction with phosphatases can lead to the dephosphorylation of target proteins, affecting their function and stability. Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate over time are critical factors in its effectiveness in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
In animal models, the effects of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate vary with dosage. Low doses may have minimal impact, while higher doses can lead to significant biological effects, including toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, adverse effects such as cellular toxicity and organ damage may occur .
Metabolic Pathways
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can influence cellular metabolism .
Transport and Distribution
The transport and distribution of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of the compound can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is determined by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the compound may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. The specific localization of the compound can significantly impact its biochemical and cellular effects .
Propriétés
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)29-21-18-27-20-17-16-19(25)24(26)23(20)21/h16-18,27H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDWHLFBOAXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370038 | |
| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341972-98-3 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341972-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


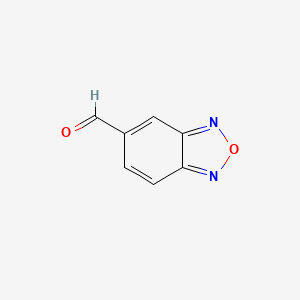

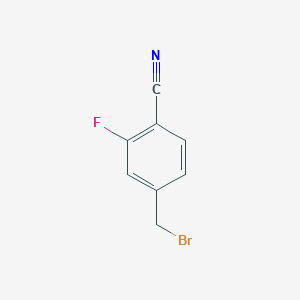
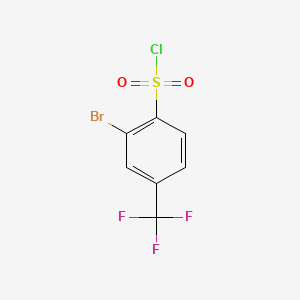
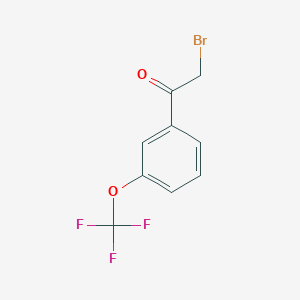
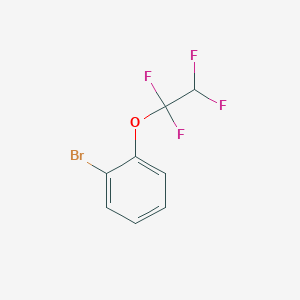
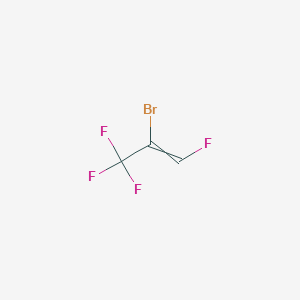

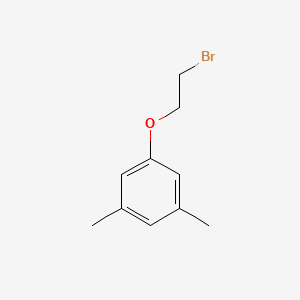
![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)
